molecular formula C26H20FN5O B1458696 4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol CAS No. 1841081-74-0

4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol

Cat. No.: B1458696
CAS No.: 1841081-74-0
M. Wt: 437.5 g/mol
InChI Key: NKBIJHVPTGVEEL-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol is a useful research compound. Its molecular formula is C26H20FN5O and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water Oxidation Catalysts

Research has demonstrated the development of new families of Ru complexes that may serve as efficient catalysts for water oxidation. These complexes, characterized by their structural features and redox properties, show promise for oxygen evolution reactions, indicating potential applications in sustainable energy technologies (Zong & Thummel, 2005).

Antibacterial Agents

Studies on pyridonecarboxylic acids have explored their synthesis and antibacterial activity, revealing that certain analogues exhibit more potent antibacterial effects than known drugs, suggesting their potential as novel antibacterial agents (Egawa et al., 1984).

Synthesis of Naphthyridines

Research on the synthesis of 2,4-substituted naphthyridines indicates methods for generating compounds with potential applications in medicinal chemistry and materials science. These synthesis techniques allow for high-yield production of naphthyridines, which could be important for developing new pharmaceuticals or materials (Abbiati et al., 2002).

Aurora Kinase Inhibition for Cancer Therapy

An Aurora kinase inhibitor study highlighted compounds that inhibit Aurora A, which may be useful in cancer treatment. This research underscores the therapeutic potential of designing inhibitors targeting specific molecular pathways involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

DNA Interaction and Docking Studies

Investigations into novel Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes have shown DNA binding activity, suggesting their potential use in the development of new therapeutic agents or molecular biology tools (Kurt et al., 2020).

Properties

IUPAC Name

4-[2-fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O/c1-16-10-20(6-7-28-16)24-12-18-5-9-30-26(22(18)15-31-24)32-14-17-2-3-21(23(27)11-17)19-4-8-29-25(33)13-19/h2-13,15H,14H2,1H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBIJHVPTGVEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3NCC4=CC(=C(C=C4)C5=CC(=O)NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111850
Record name 2(1H)-Pyridinone, 4-[2-fluoro-4-[[[6-(2-methyl-4-pyridinyl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-74-0
Record name 2(1H)-Pyridinone, 4-[2-fluoro-4-[[[6-(2-methyl-4-pyridinyl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 4-[2-fluoro-4-[[[6-(2-methyl-4-pyridinyl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol
Reactant of Route 3
Reactant of Route 3
4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol
Reactant of Route 4
4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol
Reactant of Route 5
4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol
Reactant of Route 6
Reactant of Route 6
4-(2-Fluoro-4-(((6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl)amino)methyl)phenyl)pyridin-2-ol

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